molecular formula C19H15ClN4OS B6019538 8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B6019538
M. Wt: 382.9 g/mol
InChI Key: DZFVHZPGHVKAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that includes both chlorophenyl and methylphenyl groups

Preparation Methods

The synthesis of 8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the chlorophenyl and methylphenyl precursors, followed by their coupling through a series of reactions involving sulfur-containing reagents. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar compounds to 8-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE include other purine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-9-(4-methylphenyl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-12-6-8-14(9-7-12)24-17-16(18(25)22-11-21-17)23-19(24)26-10-13-4-2-3-5-15(13)20/h2-9,11H,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFVHZPGHVKAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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